4-Hydroxypiperidine-2,2,6,6-d4

Descripción general

Descripción

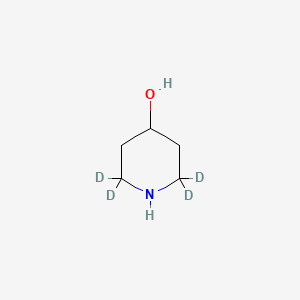

4-Hydroxypiperidine-2,2,6,6-d4 is a deuterated derivative of 4-hydroxypiperidine. This compound is characterized by the replacement of hydrogen atoms with deuterium at the 2, 2, 6, and 6 positions. Deuterium is a stable isotope of hydrogen, which makes this compound particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxypiperidine-2,2,6,6-d4 typically involves the deuteration of 4-hydroxypiperidine. One common method is the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in the presence of deuterium gas. This reaction is carried out under controlled conditions, often using a palladium or platinum catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The crude product is then purified through distillation or crystallization to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Reactivity at the Carboxamide Group

The carboxamide group (-CONH-) exhibits classical nucleophilic acyl substitution and hydrolysis tendencies:

-

Hydrolysis : Under acidic or basic conditions, the amide bond may cleave to yield carboxylic acid derivatives. For example, refluxing with 6M HCl or NaOH could generate 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 6-fluoro-3-methylbenzo[d]thiazol-2(3H)-amine .

-

Substitution Reactions : The amide nitrogen can act as a nucleophile. Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base like K₂CO₃ may lead to N-alkylation, forming secondary amides .

Table 1: Representative Carboxamide Reactions in Analogous Compounds

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 8h | Carboxylic acid + Amine derivative | ~70% | |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | N-Methylated amide | 65–80% |

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The 6-fluoro-3-methylbenzothiazole ring directs electrophiles to specific positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the 5-position (para to fluorine) .

-

Halogenation : Br₂ in acetic acid brominates the 4-position (ortho to the thiazole sulfur) .

Table 2: Electrophilic Substitution Patterns

| Electrophile | Position | Driving Factor | Example Product |

|---|---|---|---|

| NO₂⁺ | C5 | Fluorine’s meta-directing effect | 5-Nitro-6-fluoro-3-methylbenzo[d]thiazole |

| Br₂ | C4 | Thiazole sulfur’s ortho-directing | 4-Bromo-6-fluoro-3-methylbenzo[d]thiazole |

Pyrazole Ring Modifications

The 1-ethyl-3-methylpyrazole moiety undergoes:

-

Oxidation : Strong oxidants like KMnO₄ convert the ethyl group (-CH₂CH₃) to a carboxylic acid (-COOH) .

-

Cycloadditions : The pyrazole’s electron-deficient C4/C5 positions participate in [3+2] cycloadditions with nitrile oxides, forming fused triazole systems .

Thiazole-Imine Tautomerism and Coordination Chemistry

The thiazole-imine system (C=N) exhibits tautomerism and metal-binding capacity:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 H3 Receptor Antagonists

4-Hydroxypiperidine derivatives are being investigated for their potential as histamine H3 receptor antagonists. These receptors play a critical role in regulating neurotransmitter release in the central nervous system. Research has shown that modifications to the aliphatic chain connecting the nitrogen atom of 4-hydroxypiperidine can significantly influence the binding affinity to H3 receptors. For instance, compounds derived from this structure have exhibited high potency against guinea pig H3 receptors with pA2 values indicating strong binding affinities .

1.2 Neurotransmitter Regulation

The ability of 4-hydroxypiperidine derivatives to enhance extracellular levels of neurotransmitters makes them candidates for treating neurological disorders characterized by neurotransmitter deficits. Studies have demonstrated that certain derivatives can effectively modulate neurotransmitter release, offering potential therapeutic avenues for conditions such as Alzheimer's disease and schizophrenia .

Material Science

2.1 Light Stabilizers

4-Hydroxypiperidine-2,2,6,6-d4 serves as an industrial intermediate in the production of high-quality light stabilizers. These stabilizers are essential in protecting materials from degradation caused by UV exposure. The compound's sterically hindered amine structure allows it to function effectively in this capacity, making it valuable for various applications in polymer science .

2.2 Catalytic Processes

The compound is also utilized in catalytic processes involving hydrogenation reactions. Its synthesis through catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine highlights its importance as a precursor in producing other valuable chemical entities . The efficiency and purity achieved during its production are crucial for industrial applications.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-Hydroxypiperidine-2,2,6,6-d4 involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms in the compound can influence the rate of metabolic reactions, leading to altered pharmacokinetics and dynamics. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in piperidine metabolism .

Comparación Con Compuestos Similares

Similar Compounds

4-Hydroxypiperidine: The non-deuterated form of the compound.

4-Piperidinol: Another hydroxyl-substituted piperidine derivative.

4-Hydroxy-2,2,6,6-tetramethylpiperidine: A related compound with similar structural features.

Uniqueness

4-Hydroxypiperidine-2,2,6,6-d4 is unique due to the presence of deuterium atoms, which confer distinct properties such as increased stability and altered reaction kinetics. These features make it particularly valuable in research applications where isotopic labeling is required .

Actividad Biológica

Overview

4-Hydroxypiperidine-2,2,6,6-d4 is a deuterated derivative of 4-hydroxypiperidine, characterized by the substitution of hydrogen atoms with deuterium at specific positions. This modification enhances the compound's stability and alters its biological activity, making it a valuable tool in various scientific research applications, particularly in metabolic studies and drug development.

The synthesis of this compound typically involves the catalytic hydrogenation of 4-oxo-2,2,6,6-tetramethylpiperidine in the presence of deuterium gas. This process is facilitated by palladium or platinum catalysts under controlled conditions to ensure efficient deuteration. The compound's unique isotopic labeling allows for precise tracking in biological systems.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Metabolic Studies:

- Mechanism of Action: The presence of deuterium can influence metabolic pathways by altering reaction rates. This compound serves as a substrate or inhibitor in enzymatic reactions related to piperidine metabolism.

- Isotopic Tracing: Its stable isotope nature makes it suitable for tracing metabolic pathways in vivo and in vitro studies.

2. Pharmacological Applications:

- Drug Development: Deuterated compounds often exhibit improved pharmacokinetic properties. Research indicates that 4-Hydroxypiperidine derivatives can enhance drug efficacy and reduce side effects .

- Therapeutic Potential: Some derivatives have shown promise in treating conditions such as cancer and neurodegenerative diseases due to their interaction with specific molecular targets .

Case Studies and Research Findings

Several studies have explored the biological implications of 4-Hydroxypiperidine derivatives:

Case Study 1: Anti-Cancer Activity

A study investigated piperidine derivatives' cytotoxic effects on various cancer cell lines. Compounds similar to 4-Hydroxypiperidine demonstrated significant growth inhibition in myeloma and leukemia cells while promoting apoptosis through increased expression of p53 and Bax genes .

Case Study 2: Analgesic Properties

Research on derivatives of 4-Hydroxypiperidine revealed significant analgesic activity in animal models. A specific derivative exhibited effective pain relief comparable to standard analgesics when administered intramuscularly at a dose of 50 mg/kg .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2,2,6,6-tetradeuteriopiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c7-5-1-3-6-4-2-5/h5-7H,1-4H2/i3D2,4D2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOWRFHMPULYOA-KHORGVISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(N1)([2H])[2H])O)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.